molecular formula C12H18N2O2 B12912172 (2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol CAS No. 388076-96-8

(2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol

Cat. No.: B12912172
CAS No.: 388076-96-8
M. Wt: 222.28 g/mol
InChI Key: SXQQUIDMNYCBEU-GRYCIOLGSA-N
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Description

(2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol is a pyrrolidine-based polyhydroxylated compound belonging to the class of iminosugars, which mimic monosaccharide structures and act as glycosidase inhibitors. Its core structure features a pyrrolidine ring with hydroxyl groups at positions 3 and 4, and a benzylamino-methyl substituent at position 2. The stereochemistry (2R,3R,4S) is critical for its biological activity, as it mimics the transition state of α-D-mannoside hydrolysis, enabling competitive inhibition of α-mannosidases .

This compound exhibits selective inhibition of jack bean α-mannosidase (Canavalia ensiformis) with a competitive inhibition constant (Ki) of 7.4 µM, making it a lead structure for studying glycosidase-related pathologies such as lysosomal storage disorders and cancer .

Properties

CAS No.

388076-96-8

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

(2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol

InChI

InChI=1S/C12H18N2O2/c15-11-8-14-10(12(11)16)7-13-6-9-4-2-1-3-5-9/h1-5,10-16H,6-8H2/t10-,11+,12-/m1/s1

InChI Key

SXQQUIDMNYCBEU-GRYCIOLGSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H](N1)CNCC2=CC=CC=C2)O)O

Canonical SMILES

C1C(C(C(N1)CNCC2=CC=CC=C2)O)O

Origin of Product

United States

Preparation Methods

Synthesis from N-Protected 3,4-Dehydroproline Derivatives

A well-documented route involves starting from N-protected (2S)-3,4-dehydroproline methyl esters:

  • Step 1: Stereoselective Dihydroxylation
    Osmium tetraoxide is used to stereoselectively dihydroxylate the double bond in the 3,4-dehydroproline derivative, yielding predominantly (2S,3R,4S)-3,4-dihydroxyproline methyl esters with minor diastereomeric impurities (<15%).

  • Step 2: Protection and Separation
    The dihydroxy groups are converted into isopropylidene acetals, allowing efficient separation of diastereomers on a preparative scale.

  • Step 3: Reduction and Deprotection
    The methyl ester is reduced using lithium borohydride (LiBH4) to the corresponding 2-hydroxymethylpyrrolidine intermediate. Subsequent deprotection yields (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol in high purity and yield.

  • Step 4: Introduction of Benzylamino Group
    The benzylamino substituent is introduced by reductive amination of the 2-hydroxymethyl group with benzylamine or benzylamine derivatives under controlled conditions, affording (2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol.

Chemo-Enzymatic and Alternative Chemical Methods

  • Chemo-enzymatic strategies have been explored to improve stereoselectivity and yield, involving enzymatic resolution or selective functionalization steps.

  • Alternative chemical methods include nucleophilic substitution on activated intermediates or amide coupling followed by reduction and deprotection steps.

Optimization of Reaction Conditions

  • Reaction parameters such as temperature, pH, solvent choice, and reaction time are critical to maximize yield and stereoselectivity.

  • Ultrasound irradiation has been reported to enhance reaction rates in certain steps, such as amidine formation from nitrile precursors, which is relevant for related pyrrolidine derivatives.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes Reference
1 Osmium tetraoxide dihydroxylation OsO4, controlled temperature, aqueous media Stereoselective formation of 3,4-dihydroxyproline esters
2 Protection Isopropylidene acetal formation Enables separation of diastereomers
3 Reduction LiBH4 reduction Converts ester to 2-hydroxymethylpyrrolidine
4 Deprotection Acidic or basic conditions Removes protecting groups, yields diol
5 Reductive amination Benzylamine, reducing agent (e.g., NaBH3CN) Introduces benzylamino substituent at 2-position
6 Optional enzymatic resolution Enzymes specific to stereochemistry Enhances stereoselectivity and purity
7 Ultrasound-assisted amidine formation LiHMDS, Et2O, ultrasound irradiation Improves reaction rate for related derivatives

Research Findings and Practical Considerations

  • The stereochemical integrity of the pyrrolidine ring is maintained through careful choice of reagents and conditions, as confirmed by 1H and 13C NMR and two-dimensional NMR techniques.

  • The benzylamino substituent significantly influences biological activity, necessitating high stereochemical purity in synthesis.

  • Yields for individual steps typically range from moderate to high (50–90%), with overall yields depending on purification efficiency and scale.

  • The synthetic routes are adaptable for preparing derivatives by modifying the benzylamine or the pyrrolidine core, enabling structure-activity relationship studies.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.

    Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include:

    Oxidation Products: Ketones or aldehydes derived from the oxidation of hydroxyl groups.

    Reduction Products: Modified pyrrolidine derivatives with reduced functional groups.

    Substitution Products: Compounds with different functional groups replacing the benzylamino group.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of (2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol is its role as an alpha-mannosidase inhibitor . This enzyme plays a crucial role in glycoprotein processing and is implicated in various diseases.

Antitumor Activity

Research indicates that derivatives of this compound exhibit antitumor activities against both hematological and solid malignancies. For instance, a study identified a derivative that effectively inhibited the proliferation of cancer cell lines and primary cells by inducing G2/M cell cycle arrest . The mechanism involves modulation of genes associated with cell cycle progression and survival.

Case Studies

  • Inhibition of Alpha-Mannosidase :
    • A study published in Bioorganic & Medicinal Chemistry detailed the synthesis and testing of various derivatives of this compound. It was found that specific derivatives could inhibit alpha-mannosidase effectively while also showing promising anticancer properties .
  • Antitumor Efficacy :
    • Another significant study explored the antitumor effects of novel derivatives against different types of cancer. The findings demonstrated that certain compounds derived from this compound could induce apoptosis in cancer cells through specific signaling pathways .

Summary Table of Applications

ApplicationDescriptionReferences
Alpha-Mannosidase InhibitionSelective inhibition with KiK_i ~ 7.4 µM; important for glycoprotein processing
Antitumor ActivityInduces G2/M cell cycle arrest; effective against hematological and solid tumors
Mechanism of ActionModulates genes involved in cell cycle progression and survival

Mechanism of Action

The mechanism of action of (2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereochemical Variants

  • (2S,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol: This stereoisomer shares the 3R,4S configuration but differs at position 2 (2S). It inhibits α-mannosidase but with reduced potency (Ki ~40 µM) due to its alignment with β-D-mannosides rather than α-D-mannosides. The 2S configuration disrupts optimal enzyme active-site binding .
  • (2R,3S,4R)-2-[2-(benzylamino)ethyl]pyrrolidine-3,4-diol: A diastereomer with inverted hydroxyl group configurations (3S,4R). It shifts inhibitory activity toward β-glucosidase (almond, Ki =13–40 µM), demonstrating the sensitivity of glycosidase selectivity to stereochemistry .

Substituent-Modified Derivatives

  • (2R,3R,4S)-2-({[(1R)-2-hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol: Replacing the benzyl group with a (1R)-2-hydroxy-1-phenylethyl moiety enhances α-mannosidase inhibition (Ki = 135 nM). The added hydroxyl group improves hydrogen bonding with the enzyme’s active site .
  • (2S,3R,4S)-2-([(2-thienylmethyl)amino]methyl)pyrrolidine-3,4-diol: Incorporation of a 2-thienylmethyl group results in moderate inhibition (IC50 = 105 µM), suggesting that aromatic heterocycles may sterically hinder enzyme interaction compared to benzyl .
  • 4-Trifluoromethylbiphenyl-substituted derivatives: Derivatives with bulky aryl groups (e.g., 4-trifluoromethylbiphenyl) exhibit anticancer activity by inducing apoptosis in cancer cells, independent of Bcl-2 expression.

Structurally Simplified Analogues

  • (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol (1,4-dideoxy-1,4-imino-D-ribitol): Lacking the benzylamino group, this compound shows weaker α-mannosidase inhibition but retains activity against other glycosidases, underscoring the importance of the aminomethyl substituent for specificity .

Data Tables

Table 1: Inhibitory Activity of Selected Pyrrolidine-3,4-diol Derivatives

Compound Name Configuration Target Enzyme Ki/IC50 Activity Notes References
(2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol 2R,3R,4S Jack bean α-mannosidase 7.4 µM Competitive, selective
(2S,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol 2S,3R,4S Jack bean α-mannosidase ~40 µM Less potent than 2R isomer
(2R,3R,4S)-2-({[(1R)-2-hydroxy-1-phenylethyl]amino}methyl) derivative 2R,3R,4S Jack bean α-mannosidase 135 nM Enhanced H-bonding
(2R,3S,4R)-2-[2-(benzylamino)ethyl]pyrrolidine-3,4-diol 2R,3S,4R Almond β-glucosidase 13–40 µM Activity shift to β-glucosidase

Key Research Findings

Stereochemical Precision: The 2R,3R,4S configuration is optimal for α-mannosidase inhibition, while minor stereochemical changes (e.g., 2S) reduce potency by >5-fold .

For example, the 4-trifluoromethylbiphenyl derivative extends activity to oncology .

Synthetic Accessibility: Efficient synthesis routes (e.g., hydrogenolysis of benzyl-protected precursors) enable scalable production, supporting drug development .

Biological Activity

The compound (2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol is a derivative of pyrrolidine known for its potential biological activities, particularly as an alpha-mannosidase inhibitor and its anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₈N₂O₂
  • Molecular Weight : 222.28 g/mol

The compound features a pyrrolidine ring substituted with a benzylamino group and hydroxyl groups at the 3 and 4 positions, which are crucial for its biological function.

Alpha-Mannosidase Inhibition

Alpha-mannosidase is an enzyme involved in glycoprotein processing. Inhibition of this enzyme can disrupt cancer cell growth and promote apoptosis. Research indicates that derivatives of this compound exhibit significant inhibitory activity against alpha-mannosidase.

  • Inhibition Constants (K_i) :
    • The compound has shown competitive inhibition with a K_i value of approximately 7.4 µM against jack bean alpha-mannosidase .

Antitumor Activity

Studies have demonstrated that this compound possesses antitumor properties against various malignancies, including hematological cancers and solid tumors.

  • Mechanism of Action :
    • Induces G2/M cell cycle arrest.
    • Modifies gene expression related to cell cycle progression and survival.

A notable study highlighted that a specific derivative inhibited the proliferation of primary cells and cell lines across different cancer types, independent of Bcl-2 expression levels .

Study 1: Anticancer Activity

In a study published in Bioorganic & Medicinal Chemistry, derivatives of this compound were tested for their anticancer effects. The results indicated that certain derivatives effectively inhibited cancer cell growth and induced apoptosis in both solid tumors and hematological malignancies .

Study 2: Glycosidase Inhibition

A collection of pyrrolidine derivatives was evaluated for their inhibitory effects on various glycosidases. The findings confirmed the selective inhibition of alpha-mannosidase by this compound, further supporting its potential therapeutic applications in cancer treatment .

Summary of Research Findings

Study Focus Key Findings
Bello et al. (2010)Anticancer activityInduced G2/M arrest; effective against multiple cancer types
Popowycz et al. (2001)Glycosidase inhibitionSelective inhibition of alpha-mannosidase with K_i = 7.4 µM

Q & A

Q. What in silico tools are recommended for predicting the compound’s reactivity in novel synthetic pathways?

  • Methodological Answer : Use quantum mechanical software (e.g., Gaussian, ORCA) to model reaction coordinates and identify feasible pathways. Machine learning platforms (e.g., IBM RXN) can propose retrosynthetic routes. Cross-validate predictions with small-scale exploratory reactions .

Q. How can researchers design robust assays to evaluate the compound’s role as a glycosidase inhibitor?

  • Methodological Answer : Use fluorogenic substrates (e.g., 4-methylumbelliferyl glycosides) to measure enzyme inhibition kinetics. Compare IC₅₀ values against known inhibitors like deoxynojirimycin. Structural analogs in and provide a framework for structure-activity relationship (SAR) studies .

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